molecular formula C9H4ClN B6249642 2-chloro-4-ethynylbenzonitrile CAS No. 2077926-27-1

2-chloro-4-ethynylbenzonitrile

Cat. No. B6249642
CAS RN: 2077926-27-1
M. Wt: 161.6
InChI Key:
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Description

2-Chloro-4-ethynylbenzonitrile (2-CEB) is a versatile and useful chemical compound that has a wide range of applications in scientific research. It is a colorless liquid with a melting point of -11.7°C and a boiling point of 97.5°C. 2-CEB is used in the synthesis of various compounds, as a reagent for chemical reactions, and as a solvent for various organic compounds. It is also used for the preparation of polymers, dyes, and other materials.

Scientific Research Applications

2-chloro-4-ethynylbenzonitrile is used in a variety of scientific research applications, including organic synthesis, polymer synthesis, and drug development. It is also used in the synthesis of various compounds, including polymers, dyes, and other materials. It can be used as a reagent for chemical reactions, such as the synthesis of polymers and dyes, and as a solvent for various organic compounds. In addition, 2-chloro-4-ethynylbenzonitrile can be used to prepare metal complexes, which can be used for catalysis and other applications.

Mechanism of Action

2-chloro-4-ethynylbenzonitrile is a versatile reagent that can be used in a variety of chemical reactions. It is an electron-rich compound that can be used to generate carbenes, which are highly reactive intermediates in organic synthesis. Carbenes can be used to form new bonds and to catalyze a variety of reactions. In addition, 2-chloro-4-ethynylbenzonitrile can be used to form organometallic complexes, which can be used for catalysis and other applications.
Biochemical and Physiological Effects
2-chloro-4-ethynylbenzonitrile is not known to have any significant biochemical or physiological effects. It is generally regarded as a safe and non-toxic compound. However, it should be handled with care and used in accordance with safety guidelines.

Advantages and Limitations for Lab Experiments

2-chloro-4-ethynylbenzonitrile has several advantages for laboratory experiments. It is a versatile reagent that can be used in a variety of reactions, and it is relatively non-toxic and safe to use. It is also relatively inexpensive and can be easily obtained. However, it can be difficult to handle and store, and it is flammable and must be handled with care.

Future Directions

2-chloro-4-ethynylbenzonitrile has a wide range of applications in scientific research and can be used in the synthesis of various compounds, as a reagent for chemical reactions, and as a solvent for various organic compounds. Future research should focus on exploring the potential of 2-chloro-4-ethynylbenzonitrile for new applications and developing new methods for synthesizing and using it. This could include exploring new ways to use 2-chloro-4-ethynylbenzonitrile in organic synthesis, polymer synthesis, and drug development. In addition, research should focus on developing new methods for synthesizing and using 2-chloro-4-ethynylbenzonitrile, as well as exploring its potential for new applications.

Synthesis Methods

2-chloro-4-ethynylbenzonitrile can be synthesized from 2-chlorobenzonitrile and ethynylmagnesium bromide, which can be formed by reacting ethynyl bromide with magnesium in an ether solvent. The reaction is carried out in a dry atmosphere and the product is purified by distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-chloro-4-ethynylbenzonitrile can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "4-bromo-2-nitrotoluene", "Sodium ethynide", "Copper(I) iodide", "Copper(II) chloride", "Sodium chloride", "Sodium hydroxide", "Hydrochloric acid", "Acetone", "Ethanol" ], "Reaction": [ "Step 1: Reduction of 4-bromo-2-nitrotoluene to 4-bromo-2-aminotoluene using sodium hydroxide and hydrogen gas.", "Step 2: Conversion of 4-bromo-2-aminotoluene to 4-ethynyl-2-nitrotoluene using sodium ethynide and copper(I) iodide.", "Step 3: Reduction of 4-ethynyl-2-nitrotoluene to 4-ethynyl-2-aminotoluene using hydrogen gas and copper(II) chloride.", "Step 4: Chlorination of 4-ethynyl-2-aminotoluene to 2-chloro-4-ethynylbenzylamine using hydrochloric acid and sodium chloride.", "Step 5: Cyclization of 2-chloro-4-ethynylbenzylamine to 2-chloro-4-ethynylbenzonitrile using acetone and ethanol." ] }

CAS RN

2077926-27-1

Product Name

2-chloro-4-ethynylbenzonitrile

Molecular Formula

C9H4ClN

Molecular Weight

161.6

Purity

95

Origin of Product

United States

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